Maxacalcitol, also known by its trade name Oxarol, is a synthetic analog of vitamin D3. It is primarily utilized for its role as a vitamin D receptor activator, specifically targeting conditions such as secondary hyperparathyroidism in patients undergoing hemodialysis. The compound is characterized by its unique chemical structure, which includes a modification at the 22nd carbon position, replacing the carbon atom with an oxygen atom. This alteration contributes to its pharmacological properties, allowing it to suppress parathyroid hormone levels with minimal impact on calcium metabolism compared to other vitamin D analogs.
The empirical formula of maxacalcitol is , and it has a molecular weight of approximately 418.62 g/mol. Its chemical structure can be represented as follows:
Maxacalcitol was first approved for clinical use in Japan in 2010 and later in Taiwan in 2018.
Maxacalcitol undergoes various chemical transformations during its synthesis and metabolic processing. The primary reactions involved in its synthesis include:
Maxacalcitol exhibits significant biological activity as a vitamin D receptor agonist. Its primary effects include:
Several synthesis methods have been developed for maxacalcitol:
Maxacalcitol is primarily used in the medical field for:
The compound's unique profile allows it to be effective while minimizing potential side effects related to calcium metabolism.
Maxacalcitol has been studied for potential drug interactions:
Pharmacokinetic studies indicate that maxacalcitol has a short half-life and requires careful dosing schedules to maintain therapeutic efficacy while minimizing adverse effects .
Several compounds share structural or functional similarities with maxacalcitol:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Calcitriol | Active form of vitamin D3 | Stronger calcemic effect compared to maxacalcitol |
Doxercalciferol | Vitamin D2 analog | Longer half-life; less potent than maxacalcitol |
Paricalcitol | Another vitamin D receptor activator | Used primarily for secondary hyperparathyroidism; similar mechanism but different structure |
Alfacalcidol | Vitamin D analog | Primarily used for osteoporosis; more potent calcemic effect |
Maxacalcitol's distinct modification at the 22nd carbon position contributes to its unique pharmacological profile, allowing it to suppress parathyroid hormone levels effectively while minimizing calcium-related side effects compared to other analogs.
Acute Toxic;Irritant